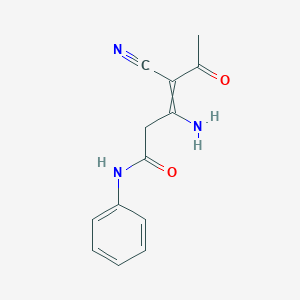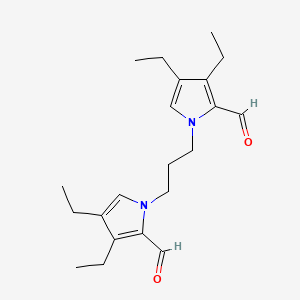
1,1'-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its two pyrrole rings connected by a propane-1,3-diyl linker, with each pyrrole ring substituted with diethyl groups and a carbaldehyde functional group.
準備方法
The synthesis of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
Formation of the Propane-1,3-diyl Linker: The propane-1,3-diyl linker is introduced through a coupling reaction, often using a dihalide such as 1,3-dibromopropane.
Coupling Reaction: The 3,4-diethyl-1H-pyrrole-2-carbaldehyde is coupled with the propane-1,3-diyl linker under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The aldehyde groups can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
科学的研究の応用
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
類似化合物との比較
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) can be compared with other pyrrole derivatives, such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar propane-1,3-diyl linker but features pyridinium rings instead of pyrrole rings.
1,1’-(Propane-1,3-diyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione): This compound has a similar linker but features purine rings instead of pyrrole rings.
Benzene, 1,1’-(1,3-propanediyl)bis-: This compound has a similar linker but features benzene rings instead of pyrrole rings.
The uniqueness of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
105728-77-6 |
|---|---|
分子式 |
C21H30N2O2 |
分子量 |
342.5 g/mol |
IUPAC名 |
1-[3-(3,4-diethyl-2-formylpyrrol-1-yl)propyl]-3,4-diethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C21H30N2O2/c1-5-16-12-22(20(14-24)18(16)7-3)10-9-11-23-13-17(6-2)19(8-4)21(23)15-25/h12-15H,5-11H2,1-4H3 |
InChIキー |
UDMKHMSXMCGVLW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN(C(=C1CC)C=O)CCCN2C=C(C(=C2C=O)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

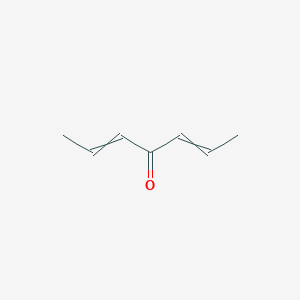
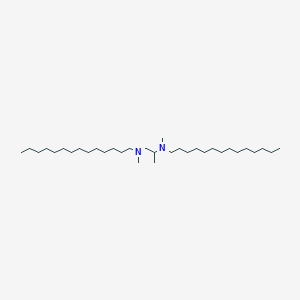
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
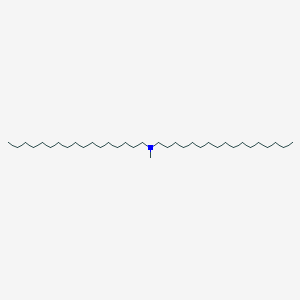
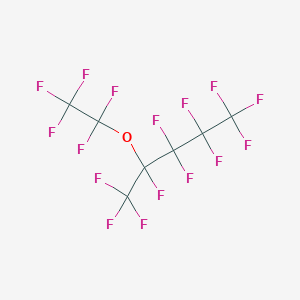
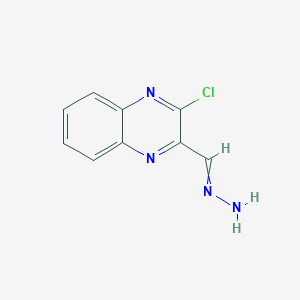
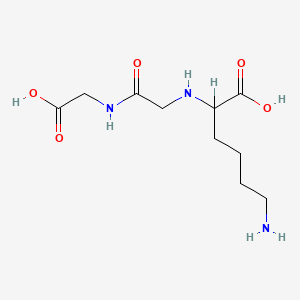
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)

